Cas no 3458-98-8 (3-(2-Aminoethyl)phenol hydrochloride)

3-(2-Aminoethyl)phenol hydrochloride is a chemically stable hydrochloride salt derivative of 3-(2-aminoethyl)phenol, commonly utilized in organic synthesis and pharmaceutical research. Its key advantages include high purity and consistent reactivity, making it a reliable intermediate for the preparation of bioactive compounds, particularly in the development of adrenergic receptor ligands and other pharmacologically active molecules. The hydrochloride form enhances solubility in aqueous and polar solvents, facilitating its use in various reaction conditions. Its well-defined structure and stability under standard laboratory conditions ensure reproducibility in synthetic applications. This compound is particularly valuable in medicinal chemistry for its role in constructing phenethylamine-based frameworks.
3-(2-Aminoethyl)phenol hydrochloride structure
3458-98-8 structure
Product Name:3-(2-Aminoethyl)phenol hydrochloride
CAS No:3458-98-8
MF:C8H12ClNO
MW:173.639981269836
MDL:MFCD00040591
CID:303897
PubChem ID:77001
Update Time:2025-06-07

3-(2-Aminoethyl)phenol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Aminoethyl)phenol hydrochloride
    • 3-(2-AMINO-ETHYL)-PHENOL HYDROCHLORIDE
    • 3-hydroxy-benzeneethanaminhydrochloride
    • Phenol, 3-(2-aminoethyl)-, hydrochloride
    • 3-Hydroxyphenethylamine Hydrochloride
    • 3-hydroxyphenylethylamine hydrochloride salt
    • Benzeneethanamine,3-hydroxy-,hydrochloride
    • EINECS 222-396-6
    • m-Tyramine hydrochloride
    • Benzeneethanamine, 3-hydroxy-, hydrochloride
    • 3-(2-AMINO-ETHYL)-PHENOL HCL
    • 3-Hydroxyphenethylaminehydrochloride
    • 2-(3-hydroxyphenyl)ethylamine hydrochloride
    • 2-(3-Hydroxyphenyl)ethanamine hydrochloride
    • 3-(2-aminoethyl)phenol;hydrochloride
    • PubChem2
    • A822299
    • GTIWCKXKQGMMQZ-UHFFFAOYSA-N
    • 3458-98-8
    • SY005806
    • TS-02394
    • A18947
    • 3-(2-aminoethyl)phenol hydrochloride;3-Hydroxyphenethylamine Hydrochloride
    • DTXSID20188137
    • MFCD00040591
    • Phenol, 3-(2-aminoethyl)-, hydrochloride (1:1)
    • FT-0608550
    • 3-Hydroxyphenethylamine HCl
    • m-Tyramine hydrochloride, solid, >=98% (HPLC)
    • CS-W002188
    • 3-hydroxy phenethylamine hydrochloride
    • Phenol,3-(2-aminoethyl)-,HCl
    • NS00048251
    • AKOS004902386
    • 434H29Q4DA
    • 3-Hydroxyphenethylamine, HCl
    • J-019665
    • SCHEMBL453247
    • AM20040226
    • DB-008313
    • MDL: MFCD00040591
    • Inchi: 1S/C8H11NO.ClH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6,10H,4-5,9H2;1H
    • InChI Key: GTIWCKXKQGMMQZ-UHFFFAOYSA-N
    • SMILES: Cl.OC1=CC=CC(=C1)CCN

Computed Properties

  • Exact Mass: 173.06100
  • Monoisotopic Mass: 173.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 95.3
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • Color/Form: Solid
  • Melting Point: 140-142 °C
  • Flash Point: 120.4℃
  • Solubility: H2O: ≥10 mg/mL
  • PSA: 46.25000
  • LogP: 2.39570

3-(2-Aminoethyl)phenol hydrochloride Security Information

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3-(2-Aminoethyl)phenol hydrochloride Production Method

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(CAS:3458-98-8)3-(2-Aminoethyl)phenol hydrochloride
Order Number:A822299
Stock Status:in Stock
Quantity:5.0g/10.0g/25.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:15
Price ($):209.0/376.0/753.0
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3-(2-Aminoethyl)phenol hydrochloride Related Literature

Additional information on 3-(2-Aminoethyl)phenol hydrochloride

Introduction to 3-(2-Aminoethyl)phenol hydrochloride (CAS No. 3458-98-8)

3-(2-Aminoethyl)phenol hydrochloride, with the chemical formula C₇H₁₃NO·HCl, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 3458-98-8, has garnered attention due to its structural properties and potential applications in drug development. The hydrochloride salt form enhances its solubility, making it a versatile intermediate in synthetic chemistry and a candidate for further pharmacological exploration.

The molecular structure of 3-(2-Aminoethyl)phenol hydrochloride consists of a phenolic ring substituted with a 2-aminoethyl group, further protonated to form the hydrochloride salt. This configuration imparts unique reactivity and binding properties, which are exploited in various biochemical and medicinal applications. The phenolic moiety is well-known for its antioxidant and anti-inflammatory potential, while the aminoethyl group introduces nucleophilic centers that can participate in condensation reactions, forming Schiff bases or other heterocyclic compounds.

In recent years, 3-(2-Aminoethyl)phenol hydrochloride has been studied for its role in the synthesis of bioactive molecules. One of the most promising areas of research is its application in developing novel therapeutic agents targeting neurological disorders. Studies have shown that derivatives of this compound exhibit neuroprotective properties by modulating oxidative stress and inhibiting the aggregation of amyloid-beta peptides, which are hallmark pathological features in Alzheimer's disease. The ability of 3-(2-Aminoethyl)phenol hydrochloride to interact with biological targets such as enzymes and receptors makes it a valuable scaffold for structure-activity relationship (SAR) studies.

Furthermore, the compound has been investigated for its potential in anticancer research. Preliminary in vitro studies indicate that 3-(2-Aminoethyl)phenol hydrochloride can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and enhancing reactive oxygen species (ROS) production. The phenolic group acts as a hydrogen donor, facilitating redox reactions that are critical in cellular signaling pathways associated with cancer progression. Researchers are exploring modifications to the aminoethyl side chain to optimize potency and selectivity, aiming to develop next-generation chemotherapeutic agents.

The synthesis of 3-(2-Aminoethyl)phenol hydrochloride involves multi-step organic reactions, typically starting from commercially available phenols and aminoethanol derivatives. The introduction of the aminoethyl group is achieved through nucleophilic substitution or condensation reactions, followed by salt formation with hydrochloric acid. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies have been employed to improve yield and purity. These synthetic methodologies are crucial for ensuring that the final product meets the stringent requirements for pharmaceutical applications.

From a biochemical perspective, 3-(2-Aminoethyl)phenol hydrochloride serves as a precursor for more complex molecules with enhanced biological activity. Its ability to form stable complexes with metal ions makes it useful in developing metal-based therapeutics, which are being explored for their antimicrobial and anticancer properties. Additionally, the compound's solubility profile allows it to be incorporated into various drug delivery systems, including nanoparticles and liposomes, facilitating targeted therapy.

The pharmacokinetic properties of 3-(2-Aminoethyl)phenol hydrochloride are under active investigation to determine its absorption, distribution, metabolism, and excretion (ADME) profiles. Initial studies suggest that the compound exhibits moderate oral bioavailability and rapid distribution throughout the body upon administration. However, further research is needed to optimize dosing regimens and minimize potential side effects. Pharmacokinetic modeling has helped researchers predict how different formulations might affect drug efficacy and safety.

In conclusion, 3-(2-Aminoethyl)phenol hydrochloride (CAS No. 3458-98-8) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse applications in drug design, from neuroprotective agents to anticancer therapeutics. As our understanding of molecular interactions continues to evolve, compounds like 3-(2-Aminoethyl)phenol hydrochloride will play an increasingly important role in addressing complex diseases through innovative chemical biology approaches.

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Amadis Chemical Company Limited
(CAS:3458-98-8)3-(2-Aminoethyl)phenol hydrochloride
A822299
Purity:99%/99%/99%
Quantity:5.0g/10.0g/25.0g
Price ($):209.0/376.0/753.0
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